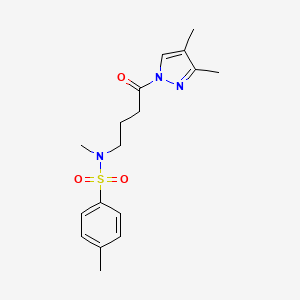
1-(Cyclopentylmethyl)-4-methylpyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclopentylmethyl)-4-methylpyrazole, also known as CPMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPMP belongs to the class of pyrazole-based compounds that have been shown to possess a wide range of biological activities.
作用機序
The mechanism of action of 1-(Cyclopentylmethyl)-4-methylpyrazole is not fully understood, but it is believed to act as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 1-(Cyclopentylmethyl)-4-methylpyrazole is believed to reduce inflammation and pain.
Biochemical and physiological effects:
1-(Cyclopentylmethyl)-4-methylpyrazole has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are mediators of inflammation and pain. 1-(Cyclopentylmethyl)-4-methylpyrazole has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory responses. In addition, 1-(Cyclopentylmethyl)-4-methylpyrazole has been shown to have neuroprotective effects and has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
1-(Cyclopentylmethyl)-4-methylpyrazole has a number of advantages for lab experiments. It is relatively easy to synthesize and is readily available from commercial sources. 1-(Cyclopentylmethyl)-4-methylpyrazole has also been extensively studied and its biological activities are well characterized. However, there are also limitations to the use of 1-(Cyclopentylmethyl)-4-methylpyrazole in lab experiments. 1-(Cyclopentylmethyl)-4-methylpyrazole is a potent inhibitor of COX-2, which can make it difficult to distinguish between the effects of 1-(Cyclopentylmethyl)-4-methylpyrazole and other COX-2 inhibitors. In addition, 1-(Cyclopentylmethyl)-4-methylpyrazole has been shown to have some toxicity in animal studies, which may limit its use in certain experiments.
将来の方向性
There are a number of future directions for the study of 1-(Cyclopentylmethyl)-4-methylpyrazole. One area of research is the development of more selective COX-2 inhibitors that have fewer side effects than 1-(Cyclopentylmethyl)-4-methylpyrazole. Another area of research is the study of the neuroprotective effects of 1-(Cyclopentylmethyl)-4-methylpyrazole and its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, the development of new synthetic methods for the production of 1-(Cyclopentylmethyl)-4-methylpyrazole may also be an area of future research.
合成法
The synthesis of 1-(Cyclopentylmethyl)-4-methylpyrazole involves the reaction of cyclopentylmethyl bromide with 4-methyl-1H-pyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by column chromatography to obtain pure 1-(Cyclopentylmethyl)-4-methylpyrazole.
科学的研究の応用
1-(Cyclopentylmethyl)-4-methylpyrazole has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties. 1-(Cyclopentylmethyl)-4-methylpyrazole has also been shown to have neuroprotective effects and has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(cyclopentylmethyl)-4-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-9-6-11-12(7-9)8-10-4-2-3-5-10/h6-7,10H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVYMJWOCPYXKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopentylmethyl)-4-methyl-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2438267.png)
![4-isobutyl-N-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2438268.png)
![7-(pyridin-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2438271.png)
![[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2438272.png)
![Tert-butyl N-[2-(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]carbamate](/img/structure/B2438273.png)
![2-[4-(benzylamino)-2-oxoquinazolin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2438276.png)
![2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2438277.png)


![1-(2-Chloro-4-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2438282.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone](/img/structure/B2438284.png)
![{[(Cyclopentylamino)carbonothioyl]thio}acetic acid](/img/structure/B2438285.png)
![(3,4-Dichlorophenyl)-[3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone](/img/structure/B2438287.png)
